molecular formula C5H10N2OS B025580 Thiomorpholine-3-carboxamide CAS No. 103742-31-0

Thiomorpholine-3-carboxamide

Cat. No.: B025580
CAS No.: 103742-31-0
M. Wt: 146.21 g/mol
InChI Key: WTBJIFNMKOKRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiomorpholine-3-carboxamide is an organic compound with the molecular formula C5H10N2OS It is a derivative of thiomorpholine, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiomorpholine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with a carboxylic acid derivative, such as an ester or an acid chloride, under basic conditions. The reaction typically proceeds as follows:

  • Thiomorpholine is reacted with an ester or acid chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.
  • The reaction mixture is heated to facilitate the formation of the carboxamide product.
  • The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with different functional groups.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives with different functional groups.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Thiomorpholine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-3-carboxylate: A related compound with similar structural features but different functional groups.

    Thiazole derivatives: Compounds containing a thiazole ring, which share some chemical properties with thiomorpholine-3-carboxamide.

Uniqueness

This compound is unique due to its specific sulfur-containing heterocyclic structure and the presence of a carboxamide group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

thiomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBJIFNMKOKRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340880
Record name thiomorpholine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103742-31-0
Record name thiomorpholine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.28 g (0.56 mmol) of 2,2-dimethyl-4-[(4-{[5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxylic acid and 0.091 g (0.675 mmol) of 1-hydroxybenzotriazole in 2.5 mL of DMF was added 0.151 g (0.788 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and stirred at room temperature for 1 h. Then 0.173 mL (2.8 mmol) of 50% aqueous hydroxylamine was added and the reaction was stirred for 18 h. The resulting mixture was diluted with ethyl acetate, washed with water, brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was chromatographed on silica gel eluting with 5% methanol/dichloromethane. The product was triturated with ether to provide 0.024 g (8%) of N-hydroxy-2,2-dimethyl-4-[(4-{[5-tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxamide as a white solid.
Name
2,2-dimethyl-4-[(4-{[5-(tetrahydro-2H-pyran-2-yloxy)-2-pentynyl]oxy}phenyl)sulfonyl]-3-thiomorpholine carboxylic acid
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.091 g
Type
reactant
Reaction Step One
Quantity
0.151 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.173 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine-3-carboxamide
Reactant of Route 2
Thiomorpholine-3-carboxamide
Reactant of Route 3
Thiomorpholine-3-carboxamide
Reactant of Route 4
Thiomorpholine-3-carboxamide
Reactant of Route 5
Thiomorpholine-3-carboxamide
Reactant of Route 6
Thiomorpholine-3-carboxamide
Customer
Q & A

Q1: What is unique about the synthesis of the thiomorpholine-3-carboxamide scaffold presented in the research?

A1: The research describes a novel and efficient method for synthesizing 1,2-disubstituted N-alkyl(aryl)-6-oxo this compound derivatives. [] This method utilizes a three-component reaction involving an α-amino acid, mercaptoacetaldehyde, and an isocyanide. [] The reaction proceeds smoothly under mild conditions and exhibits high stereoselectivity, making it a valuable tool for accessing this novel class of compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.